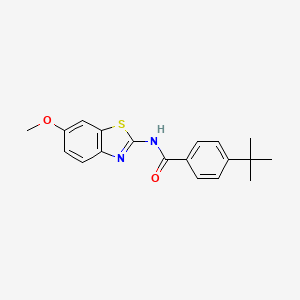

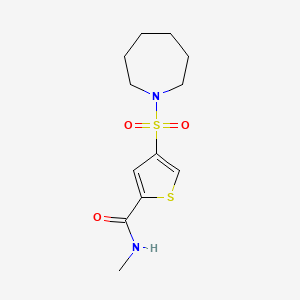

4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, similar to "4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide," often involves complex reactions including intramolecular cyclization and cyclofunctionalization. For instance, the intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides using polyphosphoric acid has been demonstrated to afford various tetrahydro-thieno azepinones and pyrrolidinones, showing the versatility of thiophene compounds in synthesis processes (Danilyuk et al., 2016).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques like X-ray diffraction (XRD). For example, the structure of 6-allylsulfanyl-2-amino-4-isobutyl-N3,N5-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide was uniquely determined by XRD, highlighting the importance of structural analysis in understanding these compounds (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including electrophilic cyclization and nucleophilic substitution. For instance, N-propargylic β-enaminones have been shown to undergo electrophilic cyclization, yielding various substituted oxazepines and pyrrolines, which demonstrates the reactivity of thiophene compounds and their potential for creating pharmacologically interesting molecules (Kelgokmen, Korkmaz, & Zora, 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility and crystallinity, are crucial for their application in material science and pharmacology. The solvatochromic properties of octithiophenes, derived from the oxidative coupling of bithiophenes, suggest potential uses in optoelectronic devices due to their unique physical characteristics (Preti et al., 2010).

Chemical Properties Analysis

The chemical properties of "4-(1-azepanylsulfonyl)-N-methyl-2-thiophenecarboxamide" and related compounds, including reactivity, stability, and functional group transformations, are fundamental for their utilization in chemical synthesis and drug design. The reactions of thiophene sulfonyl derivatives, for instance, demonstrate the versatile reactivity and potential for further functionalization of thiophene compounds (Cremlyn et al., 1981).

科学的研究の応用

Electrophilic Intramolecular Cyclization

Intramolecular cyclization of thiophene derivatives has been studied for the synthesis of complex heterocycles. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides led to the formation of tetrahydrothieno[3,2-b]azepinones and pyrrolidinones, indicating the utility of thiophene derivatives in synthesizing bioactive heterocyclic compounds (Danilyuk et al., 2016).

Thiophene Sulfonyl Derivatives Reactions

The reactions of thiophene-2-sulfonyl chloride with various amines and hydrazine, leading to the formation of hydrazides and hydrazones, demonstrate the reactivity of thiophene sulfonyl derivatives and their potential in synthesizing novel compounds for various applications (Cremlyn et al., 1981).

Environmental and Pharmaceutical Applications

A study on the recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in pharmaceutical and herbicide production, highlights the importance of environmental sustainability in chemical manufacturing processes (Wang Tian-gui, 2006).

Fluorescent Labeling and Materials Science

Thiophene derivatives have been used in the fluorescent labeling of polymers, demonstrating their utility in materials science and biochemistry. For instance, the telechelic thiocarbonylthio functionality of poly(N-isopropylacrylamide) was converted to thiol and reacted with a maleimido-functional fluorescent dye, showcasing the applicability of thiophene derivatives in creating functional materials (Scales et al., 2006).

Optoelectronic Devices

The synthesis and solvatochromic properties of octithiophenes, obtained through oxidative coupling of thiophene derivatives, indicate their potential use in optoelectronic devices. These compounds' solubility and optical properties make them candidates for applications in electronics and photonics (Preti et al., 2010).

特性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-13-12(15)11-8-10(9-18-11)19(16,17)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFBMBXCAKISFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azepan-1-ylsulfonyl)-N-methylthiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)